PROTAC AR Degrader-5

Description

Properties

Molecular Formula |

C52H54F4N8O7S2 |

|---|---|

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[5-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-pyridinyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H54F4N8O7S2/c1-30-44(73-29-60-30)33-11-9-31(10-12-33)25-59-46(67)40-23-36(65)27-62(40)47(68)45(50(2,3)4)61-41(66)28-70-21-7-8-22-71-37-17-13-32(14-18-37)38-19-16-35(26-58-38)64-49(72)63(48(69)51(64,5)6)39-20-15-34(24-57)42(43(39)53)52(54,55)56/h9-20,26,29,36,40,45,65H,7-8,21-23,25,27-28H2,1-6H3,(H,59,67)(H,61,66)/t36-,40+,45-/m1/s1 |

InChI Key |

HEIBMKWAJBMSPY-VTYXGMTLSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC AR Degrader-5

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their function.[1][2] Unlike traditional small-molecule inhibitors that follow occupancy-driven pharmacology, PROTACs operate catalytically, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][2][3] This event-driven mechanism allows for substoichiometric drug concentrations to achieve profound and durable target suppression.[2]

PROTAC AR Degrader-5 is a heterobifunctional molecule engineered to specifically target the Androgen Receptor (AR), a critical driver in the progression of prostate cancer.[4][5] By removing the entire AR protein, such degraders can overcome resistance mechanisms associated with AR overexpression, mutation, or the emergence of splice variants that render traditional AR antagonists ineffective.[1][4][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The action of this compound is a multi-step process that culminates in the selective destruction of the Androgen Receptor. The molecule itself is composed of three key parts: a ligand that binds to the target protein (AR), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][7]

-

Ternary Complex Formation: The primary event is the formation of a ternary complex, where this compound acts as a molecular bridge, bringing the Androgen Receptor into close proximity with an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][3]

-

Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR protein.[1]

-

Proteasomal Recognition and Degradation: The polyubiquitinated AR is now marked for destruction and is recognized by the 26S proteasome. The proteasome unfolds and degrades the AR protein into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: After inducing degradation, the this compound molecule is released and can proceed to bind another AR protein, initiating a new cycle of degradation.[2][3]

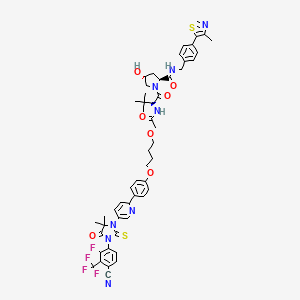

Caption: Mechanism of PROTAC-mediated protein degradation.

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[4][8][9] Its canonical signaling pathway is as follows:

-

Ligand Binding: In the cytoplasm, androgens such as testosterone or dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR.[6][8] In its unbound state, AR is part of a complex with heat shock proteins (HSPs) which keep it in an inactive conformation.[10][11]

-

Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[10][11]

-

Dimerization & Nuclear Translocation: The activated AR monomers form homodimers and translocate into the nucleus.[10][11]

-

DNA Binding & Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[6][8][11]

-

Recruitment of Co-regulators: The AR-DNA complex then recruits a host of co-activators and the basal transcription machinery, including RNA Polymerase II, to initiate the transcription of genes involved in cell proliferation and survival.[10][11][12]

This compound disrupts this entire cascade by eliminating the central player, the AR protein itself.

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Quantitative Data

The potency and efficacy of this compound have been characterized through various assays. The available data is summarized below.

| Parameter | Value | Cell Line / Model | Source |

| IC50 | 49 nM | Not Specified | [7][13] |

| Sebaceous Plaque Inhibition | 19.24% | Golden Hamster | [7][13] |

| 35.20% | Golden Hamster | [7][13] | |

| 49.54% | Golden Hamster | [7][13] | |

| 51.61% | Golden Hamster | [7][13] |

Experimental Protocols

Detailed methodologies for cited key in vivo experiments are provided below. These protocols are for reference only.[7]

Experiment 1: Inhibition of Sebaceous Plaque in Golden Hamsters

-

Animal Model: 7-8 week old female Golden hamsters, weighing 90-110g.[13]

-

Compound Formulation: this compound (100, 200, 400, or 800 µg) co-administered with 12 µg of testosterone propionate (TP).[13]

-

Route of Administration: Topical skin application.[13]

-

Dosing Schedule: Applied daily for 21 consecutive days.[13]

-

Endpoint: Measurement of the inhibition rate of sebaceous plaque formation. The observed inhibition rates were 19.24% (100 µg), 35.20% (200 µg), 49.54% (400 µg), and 51.61% (800 µg).[7][13]

Experiment 2: Induction of Hair Regeneration in Mice

-

Compound Formulation: this compound at concentrations of 5, 10, or 30 mg/ml, co-administered with dihydrotestosterone (DHT) at 30 mpk. A volume of 150 µL was applied.[7][13]

-

Dosing Schedule: Applied twice a day for 17 consecutive days.[7][13]

Caption: A typical workflow for in vivo evaluation of this compound.

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. annualreviews.org [annualreviews.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. AR-Signaling in Human Malignancies: Prostate Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Androgen Receptor | 2703021-51-4 | Invivochem [invivochem.com]

The Discovery and Development of PROTAC AR Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC AR Degrader-5, also known as compound A46, is a potent and novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, it leverages the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, a key driver in various physiological and pathological processes, including androgenetic alopecia and certain types of cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, consolidating available data, experimental methodologies, and relevant biological pathways.

Introduction to PROTAC Technology and the Androgen Receptor

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger their complete removal.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[4] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of a wide array of genes involved in the development and maintenance of male secondary sexual characteristics, as well as prostate gland function.[4][5] Dysregulation of AR signaling is implicated in several diseases, most notably prostate cancer and androgenetic alopecia.[5][6]

This compound: Compound Profile

This compound (Compound A46) is a potent degrader of the Androgen Receptor with a reported IC50 of 49 nM.[7][8] Its discovery is detailed in the patent WO2021180160A1.[7]

| Property | Value | Reference |

| Synonym | Compound A46 | [7] |

| Molecular Formula | C52H54F4N8O7S2 | [8] |

| Molecular Weight | 1043.16 g/mol | [8] |

| CAS Number | 2703021-51-4 | [7] |

| IC50 (AR Degradation) | 49 nM | [7][8] |

| Components | AR Ligand, Linker, VHL E3 Ligase Ligand | [7] |

Mechanism of Action

This compound functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the Androgen Receptor. The molecule's AR-binding moiety engages with the AR protein, while its VHL ligand simultaneously binds to the VHL E3 ligase. This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the AR protein. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

Androgen Receptor Signaling Pathway

This compound targets a central node in the androgen signaling pathway. By degrading the AR, it prevents the downstream transcriptional activation of androgen-responsive genes, thereby inhibiting the biological effects of androgens.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent degradation of the Androgen Receptor in cellular assays.

| Parameter | Value | Cell Line | Reference |

| IC50 | 49 nM | (Not specified) | [7][8] |

In Vivo Activity

5.2.1. Inhibition of Sebaceous Plaque in Golden Hamsters

This compound has been shown to inhibit the formation of sebaceous plaques in a dose-dependent manner in golden hamsters.[7]

| Dose (µg) | Inhibition Rate (%) |

| 100 | 19.24 |

| 200 | 35.20 |

| 400 | 49.54 |

| 800 | 51.61 |

5.2.2. Hair Regeneration in C57BL/6N Mice

Topical application of this compound has been shown to induce hair regeneration in a C57BL/6N mouse model of androgen-induced hair loss.[7]

Experimental Protocols

Synthesis of this compound

The detailed synthesis protocol for this compound (compound A46) is described in the patent WO2021180160A1 .[7] The general synthesis of a PROTAC involves the separate synthesis of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

In Vitro AR Degradation Assay (Representative Protocol)

The potency of this compound in inducing AR degradation is typically determined using Western blotting.

Objective: To determine the concentration of this compound required to degrade 50% of the cellular AR protein (DC50).

Materials:

-

AR-positive cell line (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-AR and anti-loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed AR-positive cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody and the anti-loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for AR and the loading control.

-

Normalize the AR band intensity to the loading control.

-

Plot the percentage of AR remaining versus the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

-

In Vivo Hair Regeneration Study in C57BL/6N Mice (Androgenetic Alopecia Model)

This protocol is based on established models for studying androgen-induced hair loss and its treatment.

Objective: To evaluate the efficacy of topically applied this compound in promoting hair regrowth.

Materials:

-

C57BL/6N mice (typically 7-8 weeks old)

-

Clippers and depilatory wax

-

Testosterone or Dihydrotestosterone (DHT) solution for inducing androgenetic alopecia

-

This compound formulated for topical application

-

Vehicle control solution

-

Digital camera for documentation

-

Image analysis software

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week.

-

Induction of Androgenetic Alopecia:

-

Anesthetize the mice and carefully clip the dorsal hair.

-

Apply depilatory wax to remove the remaining hair and synchronize the hair follicles in the telogen (resting) phase.

-

Topically apply a solution of testosterone or DHT daily to the depilated area to induce and maintain an androgen-rich environment, which inhibits hair regrowth.

-

-

Treatment:

-

Divide the mice into treatment and control groups.

-

Topically apply the this compound formulation (e.g., 5, 10, 30 mg/mL) to the depilated area of the treatment group. The application frequency is typically once or twice daily for a specified period (e.g., 17 days).[7]

-

Apply the vehicle control to the control group with the same frequency.

-

-

Assessment of Hair Regrowth:

-

Visually inspect and photograph the dorsal skin of the mice at regular intervals (e.g., daily or every few days).

-

Assess hair regrowth based on skin darkening (indicating anagen phase) and the emergence of new hair shafts.

-

Quantify the area of hair regrowth using image analysis software.

-

-

Histological Analysis (Optional):

-

At the end of the study, collect skin biopsies from the treated areas.

-

Perform histological staining (e.g., Hematoxylin and Eosin) to examine the hair follicle morphology and stage (anagen, catagen, telogen).

-

In Vivo Sebaceous Plaque Inhibition Study in Golden Hamsters

This protocol is based on the reported study for this compound.[7]

Objective: To assess the effect of topically applied this compound on the size and activity of sebaceous glands.

Materials:

-

Golden hamsters (female, 7-8 weeks old, 90-110g)

-

Testosterone Propionate (TP) to stimulate sebaceous gland growth

-

This compound formulated for topical application

-

Vehicle control solution

-

Microscope and imaging software for histological analysis

Procedure:

-

Animal Acclimatization: Acclimatize the hamsters to the housing conditions.

-

Treatment:

-

Divide the hamsters into different dose groups and a control group.

-

Topically apply this compound at various doses (100, 200, 400, 800 µg) along with Testosterone Propionate (12 µg) daily for 21 days to the flank organ or another area with prominent sebaceous glands.[7]

-

The control group receives the vehicle and Testosterone Propionate.

-

-

Assessment of Sebaceous Gland Inhibition:

-

At the end of the treatment period, euthanize the animals and collect skin samples from the treated areas.

-

Process the tissue for histological analysis.

-

Stain the tissue sections (e.g., with H&E or specific lipid stains) to visualize the sebaceous glands.

-

Measure the size and/or number of sebaceous glands under a microscope.

-

Calculate the percentage of inhibition compared to the control group.

-

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Local inhibition of sebaceous gland growth by topically applied RU 58841 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Takedown: A Technical Guide to PROTAC AR Degrader-5's Target Engagement

For Immediate Release

A deep dive into the mechanism of action of PROTAC AR Degrader-5, a promising therapeutic agent, reveals its potent and specific binding to the Androgen Receptor (AR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its target protein binding, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

This compound, also known as compound A46, is a proteolysis-targeting chimera designed to selectively eliminate the Androgen Receptor, a key driver in the progression of prostate cancer. Its heterobifunctional structure comprises a ligand that specifically binds to the Androgen Receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This tripartite architecture facilitates the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.

Quantitative Analysis of Target Binding

The efficacy of this compound is underscored by its strong binding affinity and potent degradation capabilities. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Description |

| IC50 | 49 nM[1][2] | The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting AR activity. |

Note: Further quantitative data such as dissociation constant (Kd) and degradation concentration (DC50) for this compound are not publicly available at this time. The provided IC50 value is based on available information from chemical suppliers.

Mechanism of Action: A Tripartite Alliance for Degradation

This compound operates through a sophisticated mechanism that hijacks the cell's natural protein disposal system. The process begins with the simultaneous binding of the degrader to both the Androgen Receptor and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase, recruited by the (S,R,S)-AHPC ligand (HY-125845) component of the PROTAC[3][4][5]. This binding event forms a critical ternary complex, bringing the target protein into close proximity with the E3 ligase. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the Androgen Receptor, tagging it for destruction by the 26S proteasome.

References

In-Depth Technical Guide: PROTAC AR Degrader-5 and its E3 Ligase Recruitment

This technical guide provides a comprehensive overview of PROTAC AR Degrader-5 (also known as compound A46), focusing on its mechanism of action, E3 ligase recruitment, and methods for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. This compound is a potent androgen receptor (AR) degrader with a reported IC50 value of 49 nM[1][2][3]. It is designed to target the AR, a key driver in the progression of prostate cancer, for ubiquitination and subsequent degradation by the proteasome.

Structurally, this compound consists of three key components:

-

A ligand for the Androgen Receptor: This moiety (HY-169967) specifically binds to the AR.

-

A linker molecule: (HY-169966) This component connects the two ligands.

-

A ligand for an E3 ubiquitin ligase: This part (HY-125845) recruits the cellular degradation machinery.

E3 Ligase Recruitment and Mechanism of Action

This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The E3 ligase ligand component, HY-125845, is (S,R,S)-AHPC, a known VHL ligand.

The mechanism of action follows the general principle of PROTACs:

-

Ternary Complex Formation: this compound simultaneously binds to the androgen receptor and the VHL E3 ligase, forming a ternary complex (AR - PROTAC - VHL).

-

Ubiquitination: The formation of this complex brings the AR in close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the AR.

-

Proteasomal Degradation: The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, leading to the selective removal of the AR protein from the cell.

Quantitative Data

While specific degradation (DC50, Dmax) and binding (Kd) data for this compound are not extensively available in the public domain, the following table includes its known IC50 value and representative data from other VHL-based AR PROTACs to provide context for expected potency.

| Compound | Target | E3 Ligase Recruited | Parameter | Value | Cell Line(s) |

| This compound | AR | VHL | IC50 | 49 nM | Not specified |

| ARD-266 | AR | VHL | DC50 | 0.2 - 1 nM | LNCaP, VCaP, 22Rv1 |

| ARCC-4 | AR | VHL | DC50 | 5 nM | VCaP |

| ARCC-4 | AR | VHL | Dmax | >95% | VCaP |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Western Blot for AR Degradation

Objective: To determine the dose-dependent degradation of AR protein in prostate cancer cells following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control. Calculate DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the AR-PROTAC-VHL ternary complex in cells.

Materials:

-

Prostate cancer cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Antibodies: anti-AR, anti-VHL, and control IgG

-

Protein A/G magnetic beads

-

Elution buffer

Procedure:

-

Cell Treatment: Treat cells with this compound and MG132 (to prevent degradation of the complex) for a few hours.

-

Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-AR antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times to remove non-specific binding and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against AR and VHL to detect the co-precipitated proteins.

Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the androgen receptor.

Materials:

-

Recombinant human AR protein

-

Radiolabeled androgen (e.g., [3H]-DHT)

-

This compound

-

Assay buffer

-

Scintillation counter

Procedure:

-

Assay Setup: In a multi-well plate, add a constant concentration of recombinant AR protein and a constant concentration of radiolabeled androgen.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the protein-bound radioligand from the unbound radioligand (e.g., using filtration or dextran-coated charcoal).

-

Detection: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the PROTAC. Calculate the IC50 and then the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Cell Viability Assay (MTT/XTT)

Objective: To assess the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cells

-

96-well plates

-

This compound

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Assay:

-

MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel PROTAC like AR Degrader-5.

This guide provides a foundational understanding of this compound and the experimental approaches for its evaluation. Further research is required to fully elucidate its detailed degradation profile and binding kinetics.

References

PROTAC AR Degrader-5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-5, also identified as compound A46, is a potent and selective androgen receptor (AR) antagonist belonging to the class of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule is engineered to specifically target the androgen receptor for ubiquitination and subsequent degradation by the proteasome. By removing the AR protein entirely, rather than merely inhibiting its function, this compound offers a promising therapeutic strategy for overcoming resistance mechanisms observed with traditional AR antagonists. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies for its characterization.

Chemical Structure and Properties

This compound is a complex molecule composed of three key components: a ligand that binds to the androgen receptor, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it utilizes (S,R,S)-AHPC (HY-125845) as the von Hippel-Lindau (VHL) E3 ligase ligand.[1] The complete chemical structure is presented below.

Chemical Structure of this compound

Caption: Chemical structure of this compound (A46).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C52H54F4N8O7S2 | [2] |

| Molecular Weight | 1043.16 g/mol | [2] |

| CAS Number | 2703021-51-4 | [2] |

| Appearance | Solid | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 16 | [2] |

| Rotatable Bond Count | 18 | [2] |

| Heavy Atom Count | 73 | [2] |

| Complexity | 1990 | [2] |

| Defined Atom Stereocenter Count | 3 | [2] |

Pharmacological Properties

This compound is a highly potent degrader of the androgen receptor. Its efficacy has been demonstrated in various in vitro and in vivo models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 49 nM | Not Specified | [2] |

| In Vivo Efficacy | Inhibition of sebaceous plaque | Golden hamster | [2] |

| In Vivo Efficacy | Induction of hair regeneration | C57BL/6N mice | [2] |

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the androgen receptor. The following diagrams illustrate the androgen receptor signaling pathway and the general mechanism of action for a PROTAC AR degrader.

Caption: Androgen Receptor (AR) Signaling Pathway.

Caption: this compound Mechanism of Action.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the general synthesis of PROTACs involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

The synthesis of the VHL ligand, (S,R,S)-AHPC, has been described in the literature. The synthesis of the AR ligand and the specific linker used in this compound would require access to proprietary information or further research.

Western Blot for AR Degradation

This protocol provides a general framework for assessing the degradation of the androgen receptor in cell lines treated with this compound.

Materials:

-

AR-positive cell lines (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed AR-positive cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.

References

In-Depth Technical Guide: The Role of PROTAC AR Degrader-5 in Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC AR Degrader-5, also known as compound A46, a potent and selective androgen receptor (AR) degrader. It details the mechanism of action, summarizes available quantitative data, and provides illustrative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and development.

Core Concepts: PROTAC Technology and Androgen Receptor Signaling

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own ubiquitin-proteasome system to induce the degradation of the target protein.

This compound is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the androgen receptor, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase.[1] This tripartite structure allows the degrader to form a ternary complex with both the AR protein and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a significant reduction in the total cellular levels of the AR protein.

The androgen receptor signaling pathway plays a pivotal role in the development and progression of prostate cancer. In this pathway, androgens such as dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA. This, in turn, drives the transcription of target genes like prostate-specific antigen (PSA), TMPRSS2, and FKBP5, which promote cell growth, proliferation, and survival. By degrading the AR protein, this compound effectively shuts down this entire signaling cascade.

Quantitative Data on this compound (A46)

| Metric | Value | Reference |

| IC50 | 49 nM | [1] |

This IC50 value indicates a high potency of this compound in its interaction with the androgen receptor.

For illustrative purposes, the following table presents typical quantitative degradation data for other well-characterized AR PROTACs, highlighting the key parameters used to assess their efficacy:

| PROTAC | Cell Line | DC50 | Dmax | Reference |

| ARD-266 | LNCaP | 0.5 nM | >95% | [2] |

| ARD-266 | VCaP | 1 nM | >95% | [2] |

| ARD-266 | 22Rv1 | 0.2 nM | >95% | [2] |

| ARCC-4 | VCaP | 5 nM | >98% | [2] |

| TD-802 | LNCaP | 12.5 nM | 93% | [2] |

| MTX-23 (AR-FL) | - | 2 µM | - | [2] |

| MTX-23 (AR-V7) | - | 0.37 µM | - | [2] |

In Vivo Efficacy of this compound (A46)

Preclinical studies in animal models have demonstrated the in vivo activity of this compound.

| Animal Model | Dosing Regimen | Effect | Reference |

| Golden Hamster | 100, 200, 400, 800 µg + 12 µg TP; Skin application; daily for 21 days | Inhibition of sebaceous plaque with rates of 19.24%, 35.20%, 49.54%, and 51.61% respectively. | |

| C57BL/6N Mice | 5, 10, 30 mg/ml +DHT 30 mpk; 150 µL; Skin application; 2 times a day for 17 days | Induction of hair regeneration. |

These findings, detailed in patent WO2021180160A1, underscore the potential of this compound for topical applications.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following sections provide representative, detailed methodologies for key experiments commonly used to characterize AR PROTACs. These can be adapted for the evaluation of this compound.

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of the androgen receptor in prostate cancer cell lines following treatment with an AR PROTAC.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium and supplements

-

PROTAC AR Degrader of interest

-

DMSO (vehicle control)

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate prostate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the AR PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

-

Cell Viability Assay

This protocol describes how to measure the effect of an AR PROTAC on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

Cell culture medium and supplements

-

PROTAC AR Degrader of interest

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a suitable density.

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the AR PROTAC or DMSO.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the reaction to occur.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or absorbance using a plate reader.

-

Subtract the background reading from all measurements.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the PROTAC concentration and determine the IC50 value.

-

In Vivo Xenograft Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an AR PROTAC in a mouse xenograft model of prostate cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cells (e.g., VCaP)

-

Matrigel

-

PROTAC AR Degrader of interest

-

Vehicle formulation

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the AR PROTAC or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

-

Monitoring and Data Collection:

-

Measure the tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for AR levels, immunohistochemistry).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition for the treatment group compared to the control group.

-

Analyze the pharmacodynamic effects of the PROTAC on AR levels in the tumor tissue.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound.

Caption: Androgen Receptor Signaling Pathway and this compound Intervention.

Caption: Experimental Workflow for Western Blot Analysis of AR Degradation.

Conclusion

This compound (A46) is a potent small molecule that effectively targets the androgen receptor for degradation. By harnessing the cell's ubiquitin-proteasome system, it offers a distinct and potentially more robust mechanism for inhibiting AR signaling compared to traditional antagonists. The available in vivo data suggests its potential utility, particularly in topical applications. While comprehensive quantitative data on its degradation profile in cancer cell lines remains to be fully disclosed in peer-reviewed literature, the provided illustrative protocols and background information serve as a solid foundation for researchers to design and execute studies to further characterize this and other novel AR PROTACs. The continued exploration of such targeted protein degraders holds significant promise for the development of next-generation therapies for prostate cancer and other AR-driven diseases.

References

The Application of PROTAC AR Degrader-5 in Prostate Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) playing a pivotal role in its progression, even in castration-resistant prostate cancer (CRPC). Traditional therapies targeting the AR ligand-binding domain often face resistance through mechanisms such as AR mutations and overexpression. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome these challenges by inducing the targeted degradation of the entire AR protein. This technical guide focuses on the application of PROTAC AR Degrader-5 (also known as compound A46) in the context of prostate cancer research, providing a comprehensive overview of its mechanism, relevant quantitative data, and detailed experimental protocols for its evaluation. While specific research on this compound in prostate cancer is emerging, this guide will also draw upon data from other well-characterized AR PROTACs to provide a thorough understanding of the evaluation process for this class of molecules.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound utilizes this architecture to induce the degradation of the AR protein.

The mechanism unfolds as follows:

-

Ternary Complex Formation : this compound simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

-

Ubiquitination : This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR protein, tagging it for degradation.

-

Proteasomal Degradation : The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

-

Catalytic Cycle : After inducing degradation, the PROTAC molecule is released and can engage another AR protein, acting catalytically to degrade multiple target proteins.

This degradation-based approach offers a key advantage over traditional inhibition, as it can eliminate the entire receptor protein, mitigating resistance mechanisms associated with mutations or overexpression of the AR.

Quantitative Data for PROTAC AR Degraders

The efficacy of PROTAC AR degraders is quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for this compound and other notable AR degraders in prostate cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Notes |

| This compound (A46) | - | 49 | General potency value; specific prostate cancer cell line data is not extensively published.[1] |

| ARV-110 | VCaP | 1.5 | Potent inhibition of cell growth in a cell line with AR gene amplification.[2] |

| ARD-2585 | LNCaP | 16.2 | Effective in a cell line carrying an AR mutation.[2] |

| HC-4955 | Patient-derived (AR-V7+) | 22 | Demonstrates activity against the AR-V7 splice variant.[3] |

| ARCC-4 | LNCaP | ~1 | A potent enzalutamide-based PROTAC. |

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Notes |

| ARD-2585 | VCaP | ≤0.1 | >95% | Exceptionally potent degradation in an AR-amplified cell line.[2] |

| ARV-110 | VCaP | 1.6 | 98% | Potent and nearly complete degradation of the AR protein.[2] |

| ARCC-4 | VCaP | 5 | 98% | Demonstrates high efficiency in AR degradation.[4] |

| ARD-266 | LNCaP | 0.2-1 | >95% | Highly potent degradation across multiple prostate cancer cell lines.[5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AR signaling and the mechanism of action of PROTACs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.

Caption: Mechanism of Action of a PROTAC AR Degrader.

Caption: Experimental Workflow for Evaluating a PROTAC AR Degrader.

Detailed Experimental Protocols

Western Blot for Androgen Receptor Degradation

Objective: To determine the concentration-dependent degradation of the Androgen Receptor by this compound and calculate the DC50 value.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR (N-terminal specific), anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours). Include a positive control for proteasome-dependent degradation by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the AR band intensity to the loading control.

-

Plot the normalized AR levels against the log concentration of the PROTAC and fit a dose-response curve to determine the DC50 value.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells and determine the IC50 value.

Materials:

-

Prostate cancer cell lines

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a DMSO vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of the PROTAC and fit a dose-response curve to determine the IC50 value.

-

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., male nude or NSG mice)

-

Prostate cancer cell line (e.g., VCaP) and Matrigel

-

This compound formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Anesthesia and surgical equipment for cell implantation

-

Ethical approval from the institutional animal care and use committee

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Tumor and other tissues can be collected for further analysis, such as Western blotting to confirm AR degradation in vivo or immunohistochemistry.

-

Conclusion

PROTAC AR degraders, including this compound, represent a promising therapeutic strategy for the treatment of prostate cancer, particularly in the context of resistance to conventional anti-androgen therapies. This technical guide provides a foundational understanding of the mechanism of action, key quantitative metrics for evaluation, and detailed experimental protocols necessary for the preclinical assessment of these novel compounds. By leveraging these methodologies, researchers can effectively characterize the efficacy and mechanism of new AR PROTACs, paving the way for the development of more effective treatments for prostate cancer.

References

- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]

- 5. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]

PROTAC AR Degrader-5: A Technical Guide for Androgen-Dependent Disease Research

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide focuses on PROTAC AR Degrader-5, also known as compound A46, a novel and potent degrader of the androgen receptor (AR). The androgen receptor is a key driver in the progression of various androgen-dependent diseases, including prostate cancer, acne vulgaris, and androgenetic alopecia. Unlike traditional inhibitors that merely block the function of a protein, PROTACs induce its complete degradation, offering a potentially more profound and durable therapeutic effect. This document provides an in-depth overview of this compound, including its mechanism of action, biological activity, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, the androgen receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound facilitates the formation of a ternary complex between the androgen receptor and an E3 ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase.[1][2] This proximity induces the E3 ligase to tag the androgen receptor with a polyubiquitin chain, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple AR proteins.[3]

Androgen Receptor Signaling Pathway in Androgen-Dependent Diseases

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the function of various tissues. In androgen-dependent diseases, aberrant AR signaling drives disease progression. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth, proliferation, and survival. By degrading the AR, this compound effectively shuts down this entire signaling cascade.

Physicochemical Properties and Biological Activity of this compound

This compound (compound A46) is a potent small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₄F₄N₈O₇S₂ | [4] |

| Molecular Weight | 1043.16 g/mol | [4] |

| IC₅₀ | 49 nM | [4][5] |

In Vivo Efficacy

Studies in animal models have demonstrated the potential of this compound in treating androgen-dependent skin conditions.

Table 1: Inhibition of Sebaceous Plaques in Golden Hamsters [4][5]

| Dose (µg, skin application, daily for 21 days) | Inhibition Rate (%) |

| 100 | 19.24 |

| 200 | 35.20 |

| 400 | 49.54 |

| 800 | 51.61 |

Table 2: Hair Regeneration in C57BL/6N Mice [4][5]

| Concentration (mg/mL, skin application, 2x daily for 17 days) | Outcome |

| 5 | Induces hair regeneration |

| 10 | Induces hair regeneration |

| 30 | Induces hair regeneration |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of this compound. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of this compound on the proliferation of androgen-dependent cell lines (e.g., LNCaP, VCaP).

-

Materials:

-

Androgen-dependent cancer cell line (e.g., LNCaP)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[6][7]

-

2. Western Blot for AR Degradation

This assay visualizes and quantifies the degradation of the androgen receptor protein following treatment with this compound.

-

Materials:

-

Androgen-dependent cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of AR degradation (DC₅₀ and Dₘₐₓ values).[8]

-

3. Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This assay measures the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the functional consequence of AR degradation.[9][10]

-

Materials:

-

Androgen-dependent cancer cell line

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for AR target genes and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Protocol:

-

Treat cells with this compound as described for the Western blot experiment.

-

Extract total RNA from the cells and synthesize cDNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11][12]

-

In Vivo Assays

1. Animal Models for Androgen-Dependent Skin Conditions

-

Androgenetic Alopecia: The C57BL/6N mouse model is commonly used, where hair regrowth is synchronized by depilation, and the effects of androgens and test compounds on the hair cycle are observed.[13][14]

-

Acne (Sebaceous Gland Hyperplasia): The golden hamster ear model is a well-established model where topical application of testosterone induces sebaceous gland enlargement, which can be inhibited by AR antagonists or degraders.

2. In Vivo Efficacy Study Workflow

-

Protocol Outline:

-

Acclimatize animals to the housing conditions for at least one week.

-

Randomly assign animals to different treatment groups: vehicle control, positive control (e.g., a known AR inhibitor), and different dose levels of this compound.

-

Induce the androgen-dependent condition. For example, in the androgenetic alopecia model, depilate a defined area on the dorsum of the mice and administer DHT.

-

Administer this compound topically to the affected area according to the predetermined dosing schedule.

-

Monitor and score the progression of the condition throughout the study. For hair growth, this can involve visual scoring and photographic documentation. For sebaceous gland size, histological analysis of skin biopsies is performed at the end of the study.

-

At the end of the study, collect tissues for further analysis, such as Western blotting to confirm AR degradation in the target tissue and qRT-PCR to assess the expression of AR target genes.

-

Statistically analyze the data to determine the efficacy of this compound.

-

Conclusion

This compound is a promising therapeutic agent for a range of androgen-dependent diseases. Its ability to induce the complete degradation of the androgen receptor offers a significant advantage over traditional AR inhibitors. This technical guide provides a comprehensive overview of its mechanism of action, biological activity, and detailed experimental protocols to facilitate further research and development in this exciting field. The provided data and methodologies will serve as a valuable resource for scientists working to harness the potential of targeted protein degradation for the treatment of androgen-driven pathologies.

References

- 1. Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pattern hair loss - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative reverse transcriptase polymerase chain reaction assay for mouse androgen receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal models for male pattern (androgenetic) alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC AR Degrader-5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-5 is a potent, small molecule proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This mechanism of action offers a powerful strategy to eliminate the AR protein, a key driver in the progression of prostate cancer.[3][4] this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 49 nM in relevant assays.[5] These application notes provide detailed protocols for the use of this compound in cell culture to assess its efficacy in degrading AR and inhibiting cancer cell proliferation.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5][6] Upon entering the cell, this compound forms a ternary complex with the AR and the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR.[7] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR levels within the cell.[2][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple AR proteins.[2]

Data Presentation

The following tables summarize quantitative data for various AR PROTACs in commonly used prostate cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Half-Maximal Degradation Concentration (DC50) of AR PROTACs in Prostate Cancer Cell Lines

| PROTAC | LNCaP (nM) | VCaP (nM) | 22Rv1 (nM) | C4-2 (nM) | Reference |

| ARD-266 | 1 | 1 | 0.2 | - | [6][8] |

| ARCC-4 | - | 5 | - | - | [6] |

| ARD-2128 | - | <0.5 | - | - | [6] |

| ARV-110 | <1 | <1 | - | - | [8] |

| ARD-69 | 0.86 | 0.76 | 10.4 | - | [8] |

| ARD-2585 | - | 0.1 | - | - | [4] |

| PSMA-ARD-203 | 44.38 | 21.86 | 50.19 | - | [1] |

| Z15 | 1050 | - | 1160 | - | [9] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of AR PROTACs in Prostate Cancer Cell Lines

| PROTAC | LNCaP (nM) | VCaP (nM) | 22Rv1 (nM) | C4-2 (nM) | Reference |

| Au-AR pep-PROTAC | 230.8 | - | 126.9 | 248.1 | [6] |

| ARD-266 | 6 | - | - | - | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[10][11][12]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Complete growth medium

-

This compound

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for AR Degradation

This protocol is based on standard Western blotting procedures for AR detection.[13][14][15][16]

Materials:

-

Prostate cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Androgen Receptor

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

Protocol 3: RT-qPCR for AR Target Gene Expression

This protocol is for measuring the mRNA levels of AR target genes like PSA (KLK3) and TMPRSS2.[17][18][19][20]

Materials:

-

Prostate cancer cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-